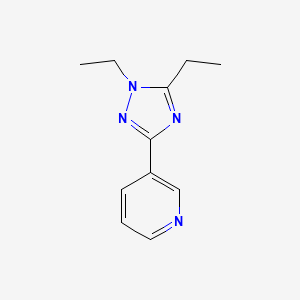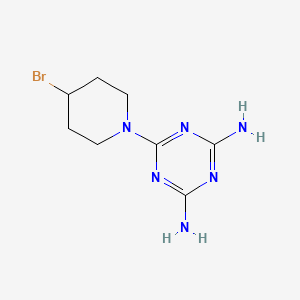
6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a bromopiperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-bromopiperidine with 2,4-diamino-1,3,5-triazine under specific conditions. One common method is the nucleophilic substitution reaction where the bromine atom on the piperidine ring is replaced by the triazine moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions where the bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The piperidine ring can be subjected to oxidation or reduction reactions to modify its chemical properties.
Coupling Reactions: The triazine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Materials Science: The compound can be used in the design of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, while the bromopiperidine moiety can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
6-(4-Chloropiperidin-1-YL)-1,3,5-triazine-2,4-diamine: Similar structure but with a chlorine atom instead of bromine.
6-(4-Fluoropiperidin-1-YL)-1,3,5-triazine-2,4-diamine: Similar structure but with a fluorine atom instead of bromine.
6-(4-Methylpiperidin-1-YL)-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in 6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine can influence its reactivity and binding properties, making it distinct from its analogs. Bromine’s larger atomic size and different electronic properties compared to chlorine, fluorine, or methyl groups can result in unique chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
885268-33-7 |
|---|---|
Molekularformel |
C8H13BrN6 |
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
6-(4-bromopiperidin-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H13BrN6/c9-5-1-3-15(4-2-5)8-13-6(10)12-7(11)14-8/h5H,1-4H2,(H4,10,11,12,13,14) |
InChI-Schlüssel |
WTDDQWHPLHQWRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1Br)C2=NC(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


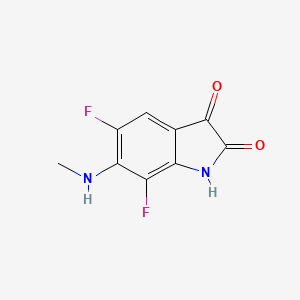
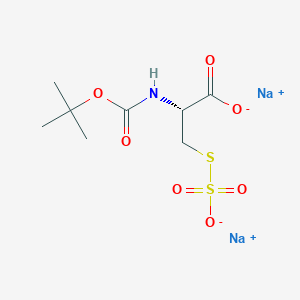
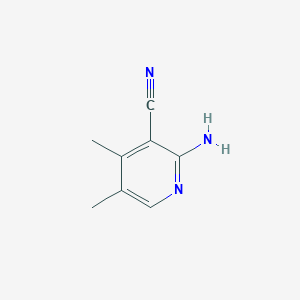
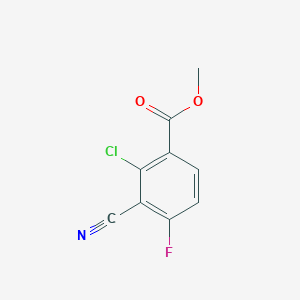
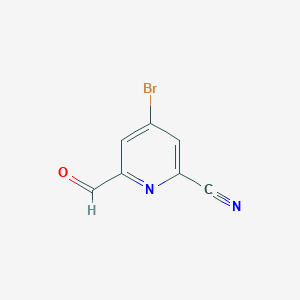
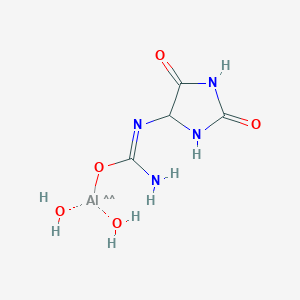
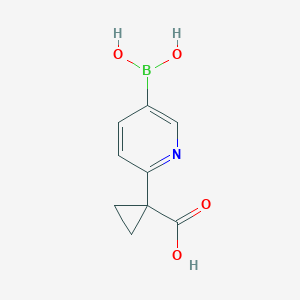
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)

![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
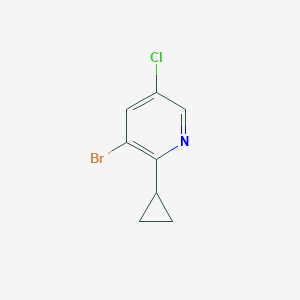

![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
